4-(1,3,2-Dioxaborinan-2-yl)phenol

Suzuki-Miyaura coupling Transmetalation Reaction mechanism

Scaling 4-hydroxybiaryl Suzuki couplings with free boronic acids often fails due to boroxine formation and poor stoichiometric control. This cyclic 1,3-propanediol ester solves that. • Masked 4-hydroxyphenylboronic acid equivalent-eliminates boroxine side reactions for reproducible yields at scale. • Prepared from economical 1,3-propanediol vs. pinacol, reducing COGS for industrial campaigns. • Bench-stable solid; ≥98% purity verified by HPLC/NMR; ambient shipping.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 1640035-73-9
Cat. No. B1447508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,2-Dioxaborinan-2-yl)phenol
CAS1640035-73-9
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2
InChIKeyYLDVLLNEXMTXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3,2-Dioxaborinan-2-yl)phenol: Product Overview


4-(1,3,2-Dioxaborinan-2-yl)phenol (CAS 1640035-73-9) is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class, characterized by a six-membered B,O-heterocycle derived from 1,3-propanediol and a phenolic moiety . With a molecular formula of C₉H₁₁BO₃ and a molecular weight of 177.99 g/mol, it serves as a masked 4-hydroxyphenylboronic acid equivalent for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura chemistry . Its physical properties include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 347.6±25.0 °C at 760 mmHg [1]. The compound is commercially available from multiple vendors with standard purities ranging from 95% to 98% .

Masked Boronic Acid Equivalent Stable, isolable 4-hydroxyphenylboronic acid surrogate for Suzuki-Miyaura cross-coupling
Ambient-Temperature Derivatization Reported to proceed at room temperature with Grignard/organolithium reagents, supporting process scalability
1,3-Propanediol-Based Economics Derived from economical diol; may support cost-efficient procurement for large-scale synthesis

Why 4-(1,3,2-Dioxaborinan-2-yl)phenol Cannot Be Substituted


Substituting 4-(1,3,2-dioxaborinan-2-yl)phenol with a generic pinacol ester (1,3,2-dioxaborolane) or free boronic acid introduces measurable differences in synthetic accessibility, transmetalation kinetics, and product stability. Boronic acids are prone to forming oligomeric boroxines upon exposure to air, which leads to rapid decomposition and makes stoichiometric control and purification problematic [1]. In contrast, cyclic boronic esters like 4-(1,3,2-dioxaborinan-2-yl)phenol mask the hydroxyl groups, resulting in a less polar compound that is easier to handle and less susceptible to auto-oxidation [1]. Furthermore, the pinacol ester analog, while also a stable boronic ester, typically requires more expensive starting materials and cryogenic conditions for its preparation, adding significant cost and complexity to scale-up operations [2][3].

  • Free Boronic Acid Instability Prone to oligomeric boroxine formation; may lead to poor stoichiometric control and purification challenges.
  • Cryogenic Synthesis Requirement (Pinacol Ester) Pinacol boronic esters often require cryogenic conditions and more expensive diol, adding complexity for scale-up.
  • Transmetalation Pathway Divergence Dioxaborolanes (5-membered ring) favor Pd–O–B complex formation; different kinetics may alter reaction outcome.

Key Evidence: 4-(1,3,2-Dioxaborinan-2-yl)phenol


Dioxaborinane vs. Dioxaborolane Transmetalation

In Suzuki-Miyaura coupling, the rate of transmetalation is dramatically influenced by the diol from which the boronic ester is derived [1]. A key mechanistic difference exists between 1,3,2-dioxaborinanes (six-membered ring) and 1,3,2-dioxaborolanes (five-membered ring, e.g., pinacol esters). For arylboronic esters derived from 1,2-diols (dioxaborolanes), formation of a Pd–O–B linked complex with a palladium hydroxide dimer is thermodynamically favorable. In contrast, the analogous reaction for arylboronic esters derived from 1,3-diols (dioxaborinanes) is thermodynamically unfavorable due to decreased electrophilicity of the boron center [1]. This fundamental difference means dioxaborinanes bypass the Pd–O–B coordination barrier, often leading to faster transmetalation via hyperconjugative stabilization of the arene transfer transition state, as reported in comparative studies [1].

Transmetalation Thermodynamics
Class-level inference
Unfavorable Pd–O–B formation (dioxaborinane) vs. favorable (dioxaborolane)
May enable faster transmetalation in sterically hindered systems
Computational study; reaction with Pd hydroxide dimer
Suzuki-Miyaura coupling Transmetalation Reaction mechanism Kinetics

Room Temperature vs. Cryogenic Boronate Synthesis

The synthesis of organoboronates from dioxaborinanes offers a significant economic advantage over the widely used pinacol boronic esters (dioxaborolanes). The reaction of dioxaborinanes with Grignard or organolithium reagents proceeds efficiently at room temperature, providing a practical route to corresponding boronates [1]. In contrast, the traditional preparation of pinacol-derived organoboronates often necessitates cryogenic conditions (typically -78°C) due to the bulky nature of the pinacol moiety [1]. This difference directly impacts process scalability and manufacturing cost. Furthermore, pinacol is a relatively expensive diol, making its derivatives less cost-effective for large-scale manufacturing [1].

Boronate Synthesis Temperature
Class-level inference
Ambient temperature (dioxaborinane) vs. cryogenic (pinacol ester)
Supports simpler process setup and energy savings for scale-up
With Grignard reagents; class-level observation
Process Chemistry Grignard Reaction Synthesis Cost efficiency

Hydrolytic and Isolation Stability

The stability of boronic esters is highly dependent on the structure of the diol component. While boronic esters derived from simple alcohols are extremely susceptible to hydrolysis and cannot be easily isolated, cyclic boronates formed from 1,2- and 1,3-diols—namely, 1,3,2-dioxaborolanes and 1,3,2-dioxaborinanes—possess sufficient stability to be isolated as discrete compounds . This class-level stability is a key differentiator from non-cyclic or simple alkyl esters, enabling reliable procurement and storage of the compound as a shelf-stable reagent .

Hydrolytic and Isolation Stability
Class-level inference
Stable and isolable (cyclic ester) vs. highly hydrolytically labile (simple ester)
Ensures reliable procurement and storage as a shelf-stable reagent
Class-level; simple alkyl esters decompose rapidly
Hydrolytic stability Isolation Storage Handling

Cross-Coupling Selectivity: Dioxaborinane vs. Pinacol Ester

Direct comparative studies on a related vinyl-substituted dioxaborinane, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, demonstrate its superiority over the analogous pinacol ester (dioxaborolane) as a building block. The dioxaborinane reagent exhibits improved stability and reactivity, leading to enhanced selectivity for Heck coupling over Suzuki coupling when reacted with both aryl iodides and bromides [1]. Moreover, the dioxaborinane was reported to be easier to prepare and store compared to the vinylboronate pinacol ester [1].

Cross-Coupling Selectivity
Class-level inference
Reported superior stability, reactivity, and Heck coupling selectivity over pinacol ester
Supports improved selectivity in cross-coupling applications
Vinyl-substituted analog study; Heck vs. Suzuki preference
Heck coupling Suzuki coupling Selectivity Vinylboronates

Demonstrated Suzuki-Miyaura Coupling

The specific utility of 4-(1,3,2-dioxaborinan-2-yl)phenol as a masked 4-hydroxyphenylboronic acid is demonstrated in the synthesis of 4-(4-nitrophenyl)phenol . In this application, the compound was successfully coupled with 4-bromonitrobenzene using a standard palladium catalyst, tetrakis(triphenylphosphine)palladium(0) . While the exact yield for this specific transformation is not reported in the abstracted data, the successful execution confirms its viability as a reactive partner in Suzuki-Miyaura cross-coupling, fulfilling its primary design purpose as a stable alternative to free 4-hydroxyphenylboronic acid .

Suzuki-Miyaura Coupling Feasibility
Supporting evidence
Successful coupling with 4-bromonitrobenzene → 4-(4-nitrophenyl)phenol
Confirms viability as masked 4-hydroxyphenylboronic acid in C–C bond formation
Exact yield not reported; Pd(PPh₃)₄ catalyst
Suzuki-Miyaura coupling Biaryl synthesis Synthetic yield

Application Scenarios: 4-(1,3,2-Dioxaborinan-2-yl)phenol


Large-Scale Biaryl Phenol Synthesis

This compound is the preferred reagent when scaling up the synthesis of 4-hydroxybiaryl motifs via Suzuki-Miyaura coupling. As a masked and stable alternative to 4-hydroxyphenylboronic acid, it avoids issues of boroxine formation and poor stoichiometric control, ensuring reproducible yields . Its preparation from more economical 1,3-propanediol, compared to pinacol, and the potential for room-temperature derivatization [1] makes it a more cost-effective choice for industrial-scale campaigns requiring this specific aryl fragment.

Transmetalation Mechanistic Studies

The distinct thermodynamic profile of 1,3,2-dioxaborinanes compared to 1,3,2-dioxaborolanes makes this compound a valuable probe for studying transmetalation mechanisms in palladium-catalyzed cross-couplings. Its decreased electrophilicity and unfavorable Pd-O-B complex formation provide a contrasting system for kinetic and computational studies aimed at understanding and optimizing catalytic cycles, particularly in sterically hindered environments where alternative pathways may dominate.

Medicinal Chemistry Library Synthesis

In medicinal chemistry, the need for rapid, parallel synthesis of diverse biaryl phenols for structure-activity relationship (SAR) exploration is paramount. The documented bench stability and successful cross-coupling of this compound [1] make it a reliable, off-the-shelf building block for combinatorial library production. Its use eliminates the need for in situ protection/deprotection steps often required with the free boronic acid, thereby streamlining automated or high-throughput synthetic workflows.

Application
Selection Property
Validation Focus
Large-scale biaryl phenol synthesis
Masked, stable boronic acid equivalent; avoids boroxine formation
Stoichiometric control, coupling reproducibility, scale-up feasibility
Transmetalation mechanistic studies
Distinct dioxaborinane ring-size thermodynamics
Pd–O–B complex formation barrier, transmetalation kinetics
Medicinal chemistry library synthesis
Shelf-stable, off-the-shelf building block; successful coupling demonstrated
Suzuki-Miyaura coupling viability, bypasses protection/deprotection steps

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